molecular formula C12H15N3 B13256574 N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B13256574
M. Wt: 201.27 g/mol
InChI Key: HKKPXXUMVOCXEQ-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a pyrazole ring substituted with a dimethyl group at positions 1 and 5, and an aniline group attached via a methylene bridge at position 4

Preparation Methods

The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and the use of solvents to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form more complex structures.

Mechanism of Action

The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the aniline group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C12H15N3/c1-10-11(9-14-15(10)2)8-13-12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3

InChI Key

HKKPXXUMVOCXEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CC=CC=C2

Origin of Product

United States

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